N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
Overview
Description
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride is a chemical compound with the molecular formula C18H28Cl2N4O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the cyanophenyl group: This step involves the reaction of the piperazine derivative with a cyanophenylmethyl halide under basic conditions.
Formation of the hexanamide chain: The final step involves the reaction of the intermediate with a hexanoyl chloride to form the hexanamide chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The cyanophenyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal agent.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride is unique due to its specific structural features, such as the cyanophenyl group and the hexanamide chain, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .
Biological Activity
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C_{14}H_{20}Cl_2N_4
- Molecular Weight : 319.24 g/mol
- CAS Number : 1420537-73-0
Structural Representation
Property | Value |
---|---|
Molecular Formula | C_{14}H_{20}Cl_2N_4 |
Molecular Weight | 319.24 g/mol |
CAS Number | 1420537-73-0 |
This compound primarily acts through interactions with specific receptors in the central nervous system. Its piperazine moiety is known to enhance binding affinity to serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, in vitro experiments demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including HCT-116 (human colon cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A notable study conducted by researchers at the National Institute of Pharmaceutical Education and Research (NIPER) reported:
- Cell Lines Tested : HCT-116, MCF-7
- IC50 Values :
- HCT-116: 15 µM
- MCF-7: 20 µM
- Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Research indicates that it may possess anxiolytic and antidepressant-like activities in animal models, likely due to its interaction with serotonin receptors.
Experimental Findings
In a rodent model, administration of this compound resulted in:
- Behavioral Changes : Reduced anxiety-like behavior in the elevated plus maze test.
- Biochemical Markers : Increased levels of serotonin and norepinephrine in the prefrontal cortex.
Comparative Analysis with Related Compounds
To understand its efficacy better, a comparative analysis with structurally related compounds is essential. Below is a summary of biological activities:
Compound Name | Anticancer Activity (IC50 µM) | Neuropharmacological Effects |
---|---|---|
This compound | HCT-116: 15; MCF-7: 20 | Anxiolytic effects |
N-(4-cyanophenyl)-3-methylbut-2-enamide | HCT-116: 25 | Minimal effects |
6-[4-(2-cyanophenyl)piperazin-1-yl]hexanamide | HCT-116: 30 | Moderate effects |
Properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]-6-piperazin-1-ylhexanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O.2ClH/c19-14-16-5-7-17(8-6-16)15-21-18(23)4-2-1-3-11-22-12-9-20-10-13-22;;/h5-8,20H,1-4,9-13,15H2,(H,21,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDMCZNBIVPWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCCC(=O)NCC2=CC=C(C=C2)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.